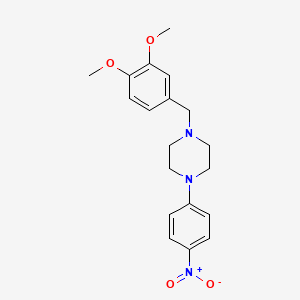![molecular formula C15H21NO4 B4964356 4-[3-(3,4-dimethoxyphenyl)propanoyl]morpholine](/img/structure/B4964356.png)
4-[3-(3,4-dimethoxyphenyl)propanoyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3,4-dimethoxyphenyl)propanoyl]morpholine, commonly known as DMPM, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. DMPM belongs to the class of morpholine derivatives and is synthesized through a specific method.
作用机制
The mechanism of action of DMPM is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. DMPM has been shown to reduce the expression of pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DMPM has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, DMPM has been shown to induce apoptosis in cancer cells and inhibit tumor growth. DMPM has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
DMPM has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, DMPM has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of DMPM is that its mechanism of action is not fully understood, which may limit its potential use in certain research areas.
未来方向
There are several future directions for research on DMPM. One potential area of research is the development of DMPM analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of DMPM and its potential use in treating various diseases. Finally, more studies are needed to determine the safety and efficacy of DMPM in humans.
Conclusion:
In conclusion, DMPM is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. It is synthesized through a specific method and has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. DMPM has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its mechanism of action is not fully understood, which may limit its potential use in certain research areas. There are several future directions for research on DMPM, including the development of analogs with improved pharmacological properties and further studies to determine its safety and efficacy in humans.
合成方法
DMPM is synthesized through a specific method that involves the reaction of morpholine with 3-(3,4-dimethoxyphenyl)propanoyl chloride in the presence of a base. The reaction results in the formation of DMPM, which is then purified through various techniques, including recrystallization and column chromatography.
科学研究应用
DMPM has gained significant attention in scientific research due to its potential in various fields. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. DMPM has been shown to inhibit the expression of pro-inflammatory cytokines and reduce pain in animal models. Additionally, DMPM has been studied for its potential in treating various types of cancer, including breast, lung, and prostate cancer.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-18-13-5-3-12(11-14(13)19-2)4-6-15(17)16-7-9-20-10-8-16/h3,5,11H,4,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITBOSPIAOKUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-1-(morpholin-4-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4964279.png)

![{3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B4964290.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B4964294.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4964305.png)
![methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B4964307.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4964313.png)

![1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964327.png)

![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4964330.png)
![4-bromo-2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4964341.png)
![ethyl 2-[(N,N-dipropylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4964345.png)